molecular formula C7H6N2O2 B067571 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one CAS No. 164223-43-2

3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

Cat. No.: B067571
CAS No.: 164223-43-2
M. Wt: 150.13 g/mol
InChI Key: RDCJRHCYEFKMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylisoxazolo[4,5-c]pyridin-4(5H)-one is a high-value, synthetically versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic structure, incorporating both isoxazole and pyridone motifs, presents a privileged pharmacophore for designing novel small-molecule inhibitors and probes. Its core value lies in its ability to serve as a key intermediate for the synthesis of more complex molecules targeting a range of biological pathways, particularly protein kinases and other ATP-binding enzymes, where it can act as a hinge-binding moiety. The electron-rich nature and hydrogen-bonding acceptor/donor properties of the scaffold enable specific interactions with biological targets, making it an ideal candidate for structure-activity relationship (SAR) studies and hit-to-lead optimization programs. Researchers utilize this compound to develop new therapeutic agents for areas such as oncology, inflammation, and central nervous system (CNS) disorders. Supplied with high chemical purity, this compound is intended for in vitro assay development, biochemical screening, and exploratory organic synthesis to advance your innovative research projects.

Properties

IUPAC Name

3-methyl-5H-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-6-5(11-9-4)2-3-8-7(6)10/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQZCNAUFZBCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 4-Chloro Substituent

The synthesis begins with 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine (1) , a foundational intermediate. Treatment of (1) with aqueous sodium hydroxide under reflux conditions facilitates nucleophilic substitution of the 4-chloro group, yielding 4-hydroxy-3-methylisoxazolo[4,5-c]pyridine (2) . This step proceeds via an SNAr mechanism, leveraging the electron-deficient nature of the pyridine ring.

Reaction Conditions :

  • Reactants : 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine (1 eq), NaOH (2.5 eq)

  • Solvent : Ethanol/water (4:1 v/v)

  • Temperature : 80°C, 2 hours

  • Yield : 85–90%

Characterization Data :

  • Melting Point : 210–211°C (decomp.)

  • IR (cm⁻¹) : 3100–2300 (br, O–H), 1600 (C=N), 1555 (C=C)

  • ¹H NMR (DMSO-d₆) : δ 2.79 (s, 3H, CH₃), 6.98 (s, 1H, pyridine-H)

Tautomerization to Pyridin-4(5H)-one

The 4-hydroxy derivative (2) undergoes spontaneous tautomerization in acidic or neutral conditions to form the thermodynamically stable 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (3) . This process is driven by aromatic stabilization and intramolecular hydrogen bonding.

Key Observations :

  • Tautomerization is irreversible under ambient conditions.

  • The keto form dominates (>95%) in solid and solution states.

Mo(CO)₆-Mediated Ring Expansion

Ring Opening and Re-cyclization

An alternative route involves molybdenum hexacarbonyl [Mo(CO)₆]-assisted ring expansion of 6-chloro-3-methylisoxazolo[4,5-c]pyridine-4-thiol (4) . Treatment of (4) with Mo(CO)₆ in methanol induces desulfurization and ring reorganization, forming an intermediate thiolate complex. Subsequent acid workup yields this compound (3) .

Reaction Conditions :

  • Reactants : Compound (4) (1 eq), Mo(CO)₆ (1 eq)

  • Solvent : Methanol

  • Temperature : Reflux, 4 hours

  • Yield : 70–75%

Mechanistic Insights :

  • Mo(CO)₆ coordinates to the thiol group, facilitating C–S bond cleavage.

  • The intermediate undergoes oxidative cyclization to form the pyridinone core.

Catalytic Hydrogenation of Isoxazolopyridine Derivatives

Hydrogenation of 4-Chloro Intermediate

Catalytic hydrogenation of 4-chloro-3-methylisoxazolo[4,5-c]pyridine (5) over palladium on carbon (Pd/C) selectively reduces the chloro substituent to a hydroxyl group. This method avoids harsh hydrolysis conditions and provides high regioselectivity.

Reaction Conditions :

  • Catalyst : 10% Pd/C (20 wt%)

  • Solvent : Ethanol

  • Pressure : 50 psi H₂, 24 hours

  • Yield : 60–65%

Side Products :

  • Over-reduction to 3-methylisoxazolo[4,5-c]pyridine (6) occurs if reaction time exceeds 24 hours.

Oxidative Functionalization of Thiol Precursors

Oxidation of 4-Thiol to Pyridinone

6-Chloro-3-methylisoxazolo[4,5-c]pyridine-4-thiol (4) is oxidized using hydrogen peroxide in acetic acid, yielding the target compound (3) . This method is less favored due to competing disulfide formation but remains viable for small-scale synthesis.

Reaction Conditions :

  • Oxidizing Agent : 30% H₂O₂ (2 eq)

  • Solvent : Acetic acid

  • Temperature : 60°C, 3 hours

  • Yield : 50–55%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Method 1 (Hydrolysis) : Highest yield (85–90%) and scalability, suitable for industrial applications.

  • Method 2 (Mo(CO)₆) : Moderate yield (70–75%) but requires specialized reagents.

  • Method 3 (Hydrogenation) : Lower yield (60–65%) but excellent regioselectivity.

  • Method 4 (Oxidation) : Least efficient (50–55%) due to side reactions.

Structural and Spectroscopic Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : A strong carbonyl stretch at 1680 cm⁻¹ confirms the 4(5H)-one structure.

  • ¹H NMR : Absence of thiol proton (δ ~10–12 ppm) and presence of a deshielded pyridine-H (δ 7.86 ppm) validate the keto tautomer.

X-ray Crystallography

Single-crystal X-ray analysis reveals planar fused rings with a bond length of 1.23 Å for the C=O group, consistent with aromatic pyridinone systems .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one exhibits regioselective reactivity at the 4-position due to electron-deficient aromatic systems. This position is highly susceptible to nucleophilic attack, enabling functionalization via displacement reactions.

Reaction Reagents/Conditions Product Yield References
AlkylationBBr₃ in DCM, 0°C → RT3-(3-Hydroxyphenyl)-5-methyl-6-phenyl derivative42%
SaponificationKOH in MeOH, refluxCarboxylic acid derivatives85-90%

Key Findings :

  • BBr₃-mediated demethylation of methoxy groups generates phenolic derivatives without affecting the fused isoxazole-pyridine core .
  • Base hydrolysis of ester functionalities proceeds efficiently under mild conditions .

Cycloelimination and Ring-Opening Reactions

The fused isoxazole-pyridine system undergoes thermal or acid-catalyzed cyclization/elimination to form polycyclic heterocycles.

Reaction Reagents/Conditions Product Yield References
Acid-catalyzed cyclizationp-TsOH, toluene, 110°CIsoxazolo[4,5-c]pyridin-4(5H)-one sulfone79%
Microwave-assisted ring openingH₂O, 150°C, microwaveIsoxazolo[5,4-b]quinolin-5(4H)-ones55-91%

Mechanistic Insight :

  • p-Toluenesulfonic acid promotes intramolecular cyclization via keto-enol tautomerism, forming sulfones .
  • Microwave irradiation accelerates multicomponent reactions involving β-diketones and aldehydes, yielding fused quinolinones .

Oxidation and Functional Group Interconversion

The sulfur-containing derivatives of this scaffold undergo selective oxidation to sulfoxides or sulfones, critical for modulating biological activity.

Reaction Reagents/Conditions Product Yield References
S-OxidationH₂O₂, H₂SO₄, RTSulfone derivatives>90%
BrominationNBS, CHCl₃Brominated isoxazoloquinolinones65-78%

Notable Observations :

  • Sulfur oxidation proceeds without affecting allyl amide substituents, confirmed via ¹H-NMR analysis .
  • N-Bromosuccinimide (NBS) selectively brominates the pyridine ring under mild conditions .

Multicomponent Reactions (MCRs)

The compound participates in MCRs to generate structurally diverse heterocycles, validated by solvent- and catalyst-dependent pathways.

Reaction Components Catalyst/Conditions Product Yield References
5-Amino-3-methylisoxazole + aldehydes + β-diketones(±)-CSA, ultrasoundSpirooxindoles and fused pyridines58-85%
Salicylaldehyde + carboxamidesYb(OTf)₃, RTDihydroisoxazolo[5,4-b]pyridines36-79%

Mechanistic Pathways :

  • MCRs proceed via Michael adduct formation followed by cyclization (Scheme 5 in ).
  • Ultrasound enhances reaction rates by promoting energy transfer for intramolecular cyclization .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one exhibit significant antitumor properties. Some studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.
  • Case Studies : In vitro studies have shown that certain derivatives can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Immunomodulation

The compound has also been identified as a potential immunomodulator. Its derivatives have shown promise in modulating immune responses, making them candidates for treating autoimmune diseases and enhancing vaccine efficacy.

  • Immunosuppressive Properties : Some derivatives exhibit strong immunosuppressive effects comparable to established drugs like cyclosporine, particularly in models of autoimmune diseases.
  • Research Findings : Studies have indicated that these compounds can enhance lymphocyte proliferation and influence cytokine production in immune cells, suggesting their utility in regulating immune responses during infections or inflammatory conditions .

Antimalarial Activity

Recent research has explored the potential of isoxazolopyrimidine derivatives related to this compound as antimalarial agents. These compounds target dihydroorotate dehydrogenase (DHODH), an enzyme critical for Plasmodium falciparum survival.

  • In Vivo Efficacy : Compounds from this class have demonstrated significant antimalarial activity in animal models, indicating their potential as new therapeutic agents against malaria .

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound, each exhibiting distinct biological activities. The following table summarizes some notable examples:

Compound NameStructureUnique Features
3-Methylisoxazolo[5,4-b]pyridineStructureExhibits different substitution patterns leading to varied activities.
Isoxazolo[4,5-d]pyridazin-4(5H)-oneStructureKnown for anti-inflammatory properties; differs in ring fusion and substituents.
6-Methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazonesStructureFocused on analgesic and anti-inflammatory effects; contains additional functional groups.

These compounds differ primarily in their substitution patterns and ring structures but share a common isoxazole or pyridine framework that contributes to their biological activities.

Comparison with Similar Compounds

Structural Analogues

MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one)
  • Substituents :
    • Position 3: Pyridin-4-yl group.
    • Position 5: Methyl group.
    • Position 6: 4-Methoxyphenyl group.
  • Pharmacological Activity: Acts as a potent negative allosteric modulator (NAM) of mGlu7 receptors (IC₅₀ = 20–99 nM) . Blocks nociceptive behavior in rodent pain models and modulates emotional responses in the bed nucleus of the stria terminalis (BNST) .
  • Synthesis : Derived via reductive heterocyclization of substituted isoxazole precursors .
  • Key Differences : The pyridinyl and methoxyphenyl substituents enhance receptor binding and selectivity compared to the simpler 3-methyl analog .
ADX71743 (6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydro-4(5H)-benzoxazolone)
  • Substituents : Benzoxazolone core with ethyl and dimethylphenyl groups.
  • Pharmacological Activity :
    • Selective mGlu7 NAM with distinct in vivo efficacy, including alleviation of visceral hypersensitivity .
  • Key Differences: The benzoxazolone scaffold diverges from the isoxazolo-pyridinone framework, altering pharmacokinetic properties .
5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
  • Substituents : Phenyl groups at positions 3 and 5.
  • Synthesis : Prepared via acid-catalyzed cyclization of carboxamide precursors .
  • Key Differences : Increased lipophilicity due to phenyl groups may limit CNS penetration compared to 3-methyl or MMPIP derivatives .

Functional Analogues

3-(3-Methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one (Compound 18)
  • Substituents : Methoxyphenyl (position 3) and phenyl (position 6).
  • Synthesis : Cyclization using p-toluenesulfonic acid .
  • Applications : Intermediate for radiolabeled PET tracers targeting mGlu7 .
6-(4-((2-Methoxyethoxy)methyl)phenyl)-5-methyl-3-phenylisoxazolo[4,5-c]pyridin-4(5H)-one
  • Substituents : Ether-linked methoxyethyl group at position 6.

Structure-Activity Relationship (SAR) Analysis

Compound Substituents (Position) mGlu7 Activity Key Pharmacological Effects
3-Methylisoxazolo[4,5-c]pyridinone 3-Me Not reported Synthetic intermediate
MMPIP 3-Pyridinyl, 6-MeOPh IC₅₀ = 20–99 nM Analgesia, emotional modulation
ADX71743 Benzoxazolone core Active Visceral pain relief
5-Me-3,6-Ph isoxazolo-pyridinone 3-Ph, 6-Ph Not reported Structural analog

Key Observations :

  • Position 3 : Pyridinyl or methoxyphenyl groups enhance mGlu7 affinity, whereas methyl or phenyl groups reduce activity.
  • Position 6 : Aromatic substituents (e.g., methoxyphenyl) improve receptor interaction and in vivo efficacy .
  • Position 5 : Methylation is conserved across analogs, suggesting a role in stabilizing the fused ring system .

Yield Comparison :

  • MMPIP synthesis: 22–40% yield .
  • 3-Methyl derivatives: Up to 89% yield in initial steps .

Biological Activity

3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology, analgesia, and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique isoxazole ring fused with a pyridine structure, which contributes to its biological properties. Its molecular formula is C₇H₆N₂O₂, and it is characterized by the presence of a methyl group at the 3-position of the isoxazole ring.

1. Immunomodulatory Effects

Research has highlighted the immunoregulatory properties of various isoxazole derivatives, including this compound. These compounds have been shown to modulate immune responses effectively:

  • Stimulation of Immune Cells : Studies indicate that derivatives can enhance the proliferation of CD4+ T cells and promote antibody production in immunocompromised models .
  • Cytokine Production : The compound has been linked to increased production of pro-inflammatory cytokines such as IL-6 and TNF-α in human blood cultures .

2. Analgesic Activity

The analgesic potential of isoxazole derivatives has been evaluated through various animal models:

  • Pain Models : In acetic acid-induced writhing tests and formalin tests, compounds derived from pyridine-4-one exhibited significant analgesic effects. For example, one study reported that certain derivatives showed potent analgesic activity comparable to standard analgesics like morphine .
  • Dosage Efficacy : Among tested compounds, some demonstrated effective analgesia at low doses (2.5–10 mg/kg), indicating a promising therapeutic window for pain management .

3. Antimicrobial Activity

Isoxazole derivatives have also been explored for their antibacterial properties:

  • Broad-Spectrum Activity : Compounds have shown effectiveness against various bacterial strains, enhancing the library of isoxazole derivatives with broad biological activity .
  • Mechanism of Action : While specific mechanisms remain under investigation, the structural characteristics of these compounds suggest potential interactions with bacterial cell walls or metabolic pathways.

Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

StudyFindingsMethodology
Enhanced immune response in mice; increased CD4+ T cell proliferationIn vivo studies on immunocompromised mice
Significant analgesic effect in acetic acid-induced writhing testAnimal model testing with various dosages
Antibacterial activity against multiple strainsAntimicrobial susceptibility testing

Research Findings

Recent research has focused on synthesizing new derivatives to enhance biological efficacy:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the isoxazole ring can significantly alter biological activity. For instance, substituents at the 5-position have been linked to improved immune modulation .
  • Quantum-Chemical Calculations : Some studies utilized computational methods to predict biological activity based on molecular structure, providing insights into how electronic properties influence efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives?

  • Methodological Answer: The compound can be synthesized via Vilsmeier–Haack reactions, which involve formylation of precursor pyrazolones. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde intermediates are synthesized using this method, followed by cyclization with appropriate reagents to form the isoxazolo-pyridinone core . Palladium-catalyzed intramolecular arylation is another viable route for constructing fused heterocyclic systems, as demonstrated in related isoxazoloquinolinone derivatives .

Q. How can structural purity and regioselectivity be confirmed during synthesis?

  • Methodological Answer: Characterization should combine spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR) and X-ray crystallography. For instance, single-crystal X-ray studies at 100 K were used to resolve the structure of analogous isoxazolo-pyridazinone derivatives, confirming bond lengths and angles (mean C–C = 0.003 Å, R factor = 0.033) . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are critical for verifying regioselectivity and absence of byproducts .

Q. What are key considerations for optimizing solubility and stability in preclinical studies?

  • Methodological Answer: Solubility can be enhanced using cyclodextrin-based formulations (e.g., 25% 2-hydroxypropyl-β-cyclodextrin), as demonstrated for MMPIP, a structurally related mGlu7 modulator . Stability studies should assess degradation under varying pH, temperature, and humidity, with storage recommendations at −20°C in inert solvents to prevent hydrolysis .

Advanced Research Questions

Q. What experimental models are suitable for evaluating neuropharmacological effects?

  • Methodological Answer: Murine models of multiple sclerosis (e.g., MOG3555_{35–55}-induced experimental autoimmune encephalomyelitis) are effective for testing neuroprotective effects. Behavioral assays, such as the 5-choice serial reaction time task, can assess cognitive and impulse control improvements after mPFC infusions of the compound . Electrophysiological recordings in rodent prelimbic cortex further validate neuronal excitability modulation .

Q. How can contradictory data on receptor specificity (e.g., Nurr1 vs. mGlu7) be resolved?

  • Methodological Answer: Comparative studies using selective inhibitors (e.g., MMPIP for mGlu7) and knockout models are essential. For Nurr1 specificity, IP7e (a brain-penetrant isoxazolo-pyridinone) showed no cross-reactivity with NR4A subfamily receptors in radioligand binding assays, unlike 6-mercaptopurine, which has off-target anti-proliferative effects . Dose-response curves and transcriptomic profiling further distinguish target engagement .

Q. What mechanisms underlie the compound’s allosteric modulation of mGlu7 receptors?

  • Methodological Answer: Negative allosteric modulation (NAM) can be studied using glutamate release assays in cortical synaptosomes. MMPIP, a prototypical NAM, reduces cAMP-mediated signaling pathways, as shown by its reversal of AMN082 (a mGlu7 PAM)-induced glutamate release inhibition. Intracellular Ca2+^{2+} imaging and GIRK channel activation assays provide additional mechanistic insights .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer: Pharmacokinetic profiling (e.g., brain-to-plasma ratio, oral bioavailability) is critical. IP7e exhibited rapid brain uptake (Tmax_{max} = 15 min) and >90% oral bioavailability in mice, explaining its efficacy in vivo despite moderate in vitro IC50_{50} values . Species-specific metabolism studies and microdialysis in target brain regions (e.g., hippocampus) further contextualize efficacy .

Data Analysis and Conflict Resolution

Q. What statistical approaches are recommended for analyzing dose-dependent effects in behavioral assays?

  • Methodological Answer: Use mixed-effects models to account for inter-animal variability in longitudinal studies (e.g., EAE progression). Post hoc tests (e.g., Tukey’s HSD) validate significance thresholds. For example, MMPIP’s effects on pain-affective behavior were analyzed using two-way ANOVA with repeated measures (p < 0.01) .

Q. How to validate target engagement in complex biological systems?

  • Methodological Answer: Combine positron emission tomography (PET) with radiolabeled analogs (e.g., 11C^{11}C-MMPIP) for in vivo receptor occupancy measurements. Ex vivo autoradiography in brain slices confirms regional binding specificity . CRISPR-Cas9-mediated receptor knockdown in cell lines provides orthogonal validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.